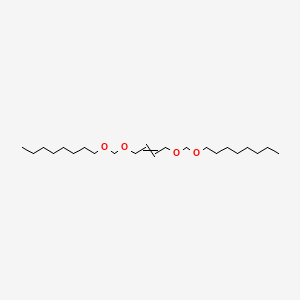
9,11,16,18-Tetraoxahexacos-13-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11,16,18-Tetraoxahexacos-13-ene is a complex organic compound characterized by the presence of multiple oxygen atoms within its structure. This compound is part of the larger family of polyethers, which are known for their unique chemical properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11,16,18-Tetraoxahexacos-13-ene typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide . This reaction facilitates the formation of the polyether structure through a series of nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,11,16,18-Tetraoxahexacos-13-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler polyether structures.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Potassium hydroxide and sodium methoxide are typical bases used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various polyether derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
9,11,16,18-Tetraoxahexacos-13-ene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its unique structure makes it useful in studying membrane transport and permeability.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 9,11,16,18-Tetraoxahexacos-13-ene involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms, which can act as electron donors and form hydrogen bonds. These interactions facilitate the transport and stabilization of various compounds within biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: Another polyether with a similar structure but different applications.
2,6,10,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaene: A compound with similar molecular complexity but different functional groups
Uniqueness
9,11,16,18-Tetraoxahexacos-13-ene is unique due to its specific arrangement of oxygen atoms and its ability to form stable complexes with a wide range of molecules. This makes it particularly valuable in applications requiring high stability and specificity.
Properties
CAS No. |
21962-21-0 |
|---|---|
Molecular Formula |
C22H44O4 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1-[4-(octoxymethoxy)but-2-enoxymethoxy]octane |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-11-13-17-23-21-25-19-15-16-20-26-22-24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-22H2,1-2H3 |
InChI Key |
MGIQWFZUUOBDKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCOCC=CCOCOCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















